1-(tert-Butyl)-2-methoxy-3-nitrobenzene

Catalog No.
S13624292
CAS No.
18515-05-4
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-Butyl)-2-methoxy-3-nitrobenzene

CAS Number

18515-05-4

Product Name

1-(tert-Butyl)-2-methoxy-3-nitrobenzene

IUPAC Name

1-tert-butyl-2-methoxy-3-nitrobenzene

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-6-5-7-9(12(13)14)10(8)15-4/h5-7H,1-4H3

InChI Key

HFDDPCHLAKYZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC

1-(tert-Butyl)-2-methoxy-3-nitrobenzene, also known by its chemical formula C11_{11}H15_{15}N2_{2}O3_{3}, is an organic compound featuring a benzene ring substituted with a tert-butyl group, a methoxy group, and a nitro group. The presence of these substituents influences its physical and chemical properties, making it a compound of interest in various fields, including organic synthesis and medicinal chemistry. The tert-butyl group provides steric hindrance, while the nitro and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack. This can lead to further substitution reactions at other positions on the benzene ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which can be useful for synthesizing derivatives with different biological activities.
  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under certain conditions, allowing for the introduction of various functional groups.

1-(tert-Butyl)-2-methoxy-3-nitrobenzene can be synthesized through several methods:

  • Nitration of 1-(tert-Butyl)-4-methoxybenzene: This method involves the reaction of 1-(tert-butyl)-4-methoxybenzene with nitric acid (HNO3_3) to introduce the nitro group at the desired position on the benzene ring. The reaction conditions need to be controlled to ensure selective nitration at the 3-position relative to the methoxy group .
  • Alternative Synthetic Routes: Other methods may include multi-step synthesis involving intermediate compounds that allow for greater control over substitution patterns.

The primary applications of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene include:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research in Material Science: Compounds with similar structures are explored for their potential use in developing new materials with specific electronic or optical properties.

Interaction studies involving 1-(tert-Butyl)-2-methoxy-3-nitrobenzene often focus on its reactivity with biological molecules or other chemical entities. For example:

  • Reactivity with Amines: The nitro group can interact with amines under reducing conditions, yielding amine derivatives that may exhibit enhanced biological activity.
  • Complex Formation: Studies may also investigate how this compound interacts with metal ions or catalysts in organic reactions.

Several compounds share structural similarities with 1-(tert-Butyl)-2-methoxy-3-nitrobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(tert-Butyl)-4-methoxybenzenetert-butyl and methoxy groupsLacks nitro substitution; used as a precursor
5-tert-Butyl-2-methoxy-1,3-dinitrobenzeneAdditional nitro group at another positionPotentially more reactive due to multiple nitro groups
2-Methoxy-4-nitrotolueneSimilar aromatic structureDifferent substitution pattern affects reactivity
4-NitrophenolSimple phenolic structureKnown for its antiseptic properties

These compounds highlight the uniqueness of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene in terms of its specific substitution pattern and potential applications in synthesis and biological activity. Each compound's reactivity and application differ based on their functional groups and positions on the aromatic ring.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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